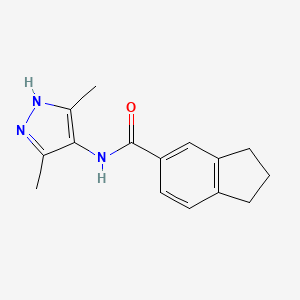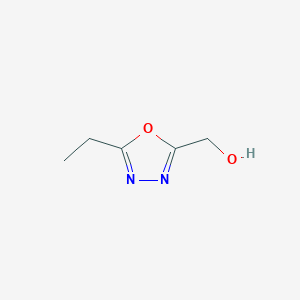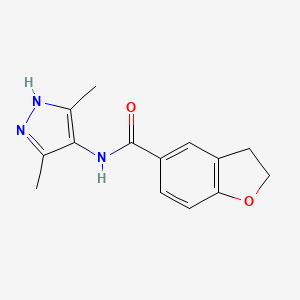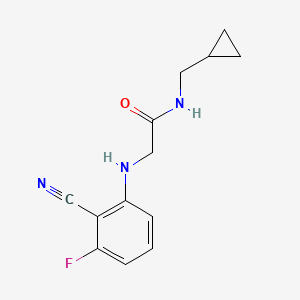
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. ROS have been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Wirkmechanismus
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits NADPH oxidase activity by binding to the enzyme's flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons from NADPH to FAD, which is required for ROS production. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce ROS production in a variety of cell types. This has led to the identification of several downstream effects of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide treatment. For example, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce the proliferation of cancer cells, reduce inflammation in cardiovascular disease, and protect neurons from oxidative stress in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its specificity for NADPH oxidase. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide does not inhibit other enzymes that produce ROS, such as xanthine oxidase or mitochondrial electron transport chain. However, one limitation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively low potency. Higher concentrations of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide are required to achieve complete inhibition of NADPH oxidase activity.
Zukünftige Richtungen
There are several future directions for research involving N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of more potent inhibitors of NADPH oxidase. Another direction is the investigation of the downstream effects of NADPH oxidase inhibition in different disease models. Finally, the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves several steps. The first step is the synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2,3-dihydro-1H-indene-5-carboxamide to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research as a tool to study the role of NADPH oxidase in various diseases. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to inhibit NADPH oxidase activity in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been used to study the role of NADPH oxidase in cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-14(10(2)18-17-9)16-15(19)13-7-6-11-4-3-5-12(11)8-13/h6-8H,3-5H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXZJEZZXHJLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)



![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)


![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
